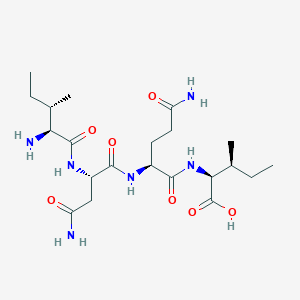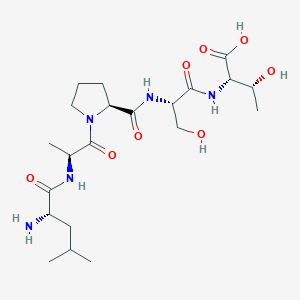
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide group substituted with dimethylphenyl and dimethylbenzene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide typically involves the reaction of 2,4-dimethylaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the central nervous system.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound is structurally similar but has a formamide group instead of a benzamide group.
Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.
Uniqueness
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for further research and development.
特性
CAS番号 |
745060-95-1 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2,3-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-8-9-16(13(3)10-11)18-17(19)15-7-5-6-12(2)14(15)4/h5-10H,1-4H3,(H,18,19) |
InChIキー |
QQIDXOQNZHALET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
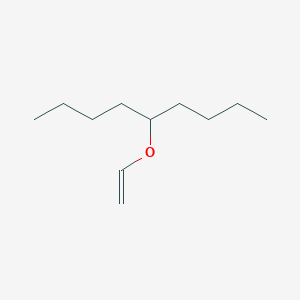
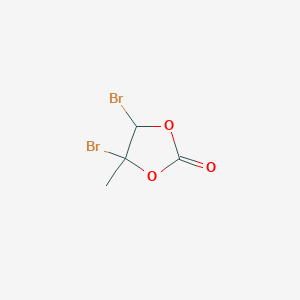
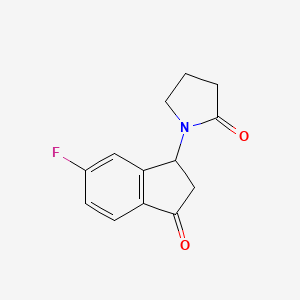
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
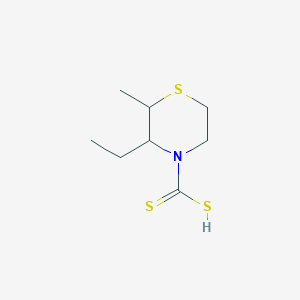
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
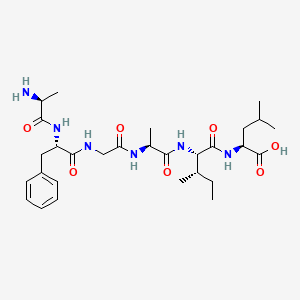
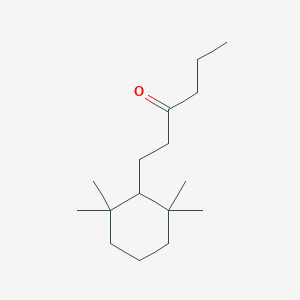
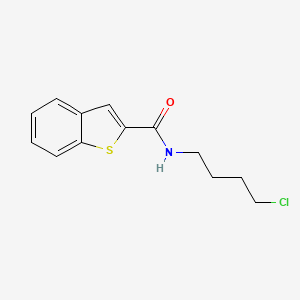
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
